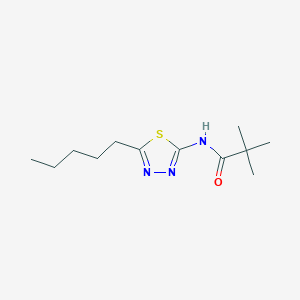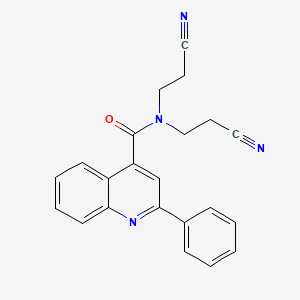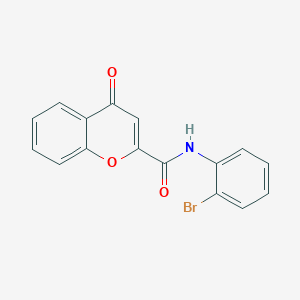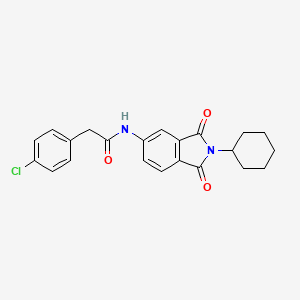![molecular formula C13H20N2O2S B4569997 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4569997.png)
2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
概要
説明
2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.
Introduction of Functional Groups: The dimethylbutanoyl and amino groups are introduced through acylation and amination reactions, respectively. This may involve the use of reagents such as acyl chlorides and amines under controlled conditions.
Final Assembly: The final step involves the coupling of the thiophene ring with the dimethylbutanoyl and amino groups to form the target compound. This step may require the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反応の分析
Types of Reactions
2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide: shares structural similarities with other thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(3,3-dimethylbutanoylamino)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-7-8(2)18-12(10(7)11(14)17)15-9(16)6-13(3,4)5/h6H2,1-5H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHIIJIFXOWYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4569917.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4569925.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4569931.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4569933.png)
![N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4569938.png)
![1-[(dimethylamino)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4569940.png)



![3-[(diphenylmethyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4569980.png)
![(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4569985.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4570007.png)

